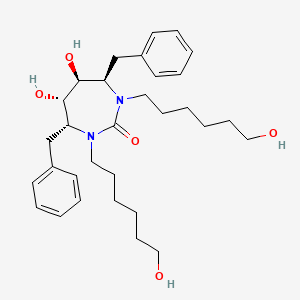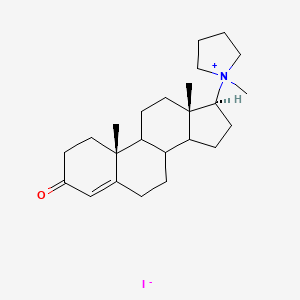
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide is a synthetic compound derived from the steroidal structure of androstane This compound is characterized by the presence of a pyrrolidinium ring attached to the androstane skeleton, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide typically involves the following steps:
Starting Material: The synthesis begins with 3-Oxoandrost-4-en-17beta-yl acetate, a commercially available steroidal compound.
Formation of Pyrrolidinium Ring: The key step involves the reaction of 3-Oxoandrost-4-en-17beta-yl acetate with methyl iodide and pyrrolidine under basic conditions. This reaction forms the pyrrolidinium ring attached to the androstane skeleton.
Purification: The crude product is purified using chromatographic techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to hydroxyl groups, forming alcohol derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiolates are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azides, thiols, and other substituted derivatives.
Applications De Recherche Scientifique
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating steroid hormone pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide involves:
Molecular Targets: The compound interacts with steroid hormone receptors, modulating their activity and influencing gene expression.
Pathways Involved: It affects various signaling pathways, including the androgen receptor pathway, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxoandrost-4-en-17beta-yl acetate: A precursor in the synthesis of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide.
Testosterone Acetate: A similar steroidal compound with different biological activities.
Methyltestosterone: Another steroidal compound with distinct pharmacological properties.
Uniqueness
This compound is unique due to the presence of the pyrrolidinium ring, which imparts distinct chemical and biological properties compared to other steroidal compounds
Propriétés
Numéro CAS |
10063-31-7 |
|---|---|
Formule moléculaire |
C24H38INO |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
(10R,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;iodide |
InChI |
InChI=1S/C24H38NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h16,19-22H,4-15H2,1-3H3;1H/q+1;/p-1/t19?,20?,21?,22-,23-,24-;/m0./s1 |
Clé InChI |
UUKKJMKCVSLLQJ-LXSIEFMMSA-M |
SMILES isomérique |
C[C@]12CCC3C(C1CC[C@@H]2[N+]4(CCCC4)C)CCC5=CC(=O)CC[C@]35C.[I-] |
SMILES canonique |
CC12CCC3C(C1CCC2[N+]4(CCCC4)C)CCC5=CC(=O)CCC35C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)

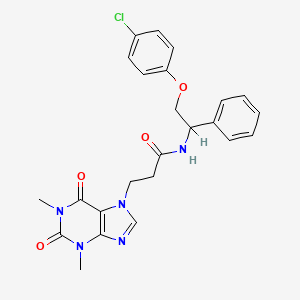
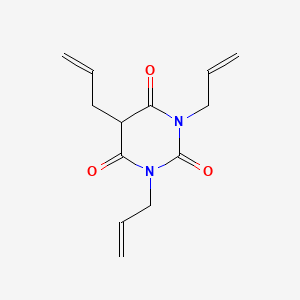
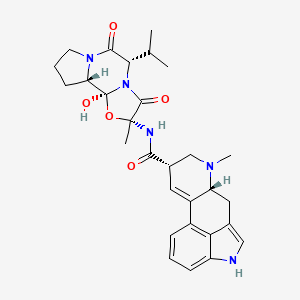


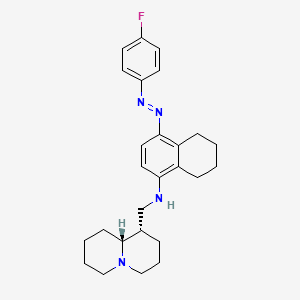
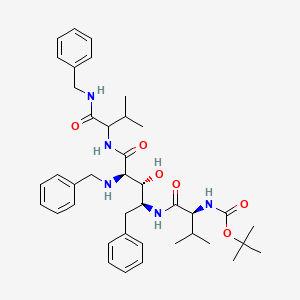

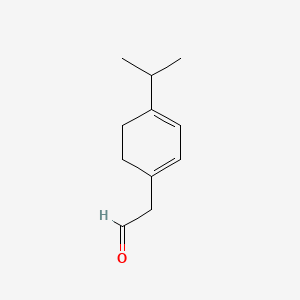
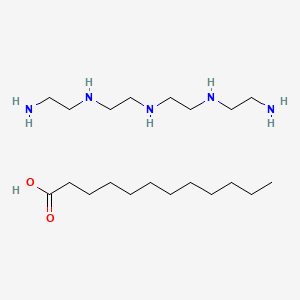
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
